molecular formula C23H32N6O5S B11594760 N-[4-(dibutylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-[4-(dibutylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No.: B11594760
M. Wt: 504.6 g/mol
InChI Key: LJCWTBCNMZKAHL-UHFFFAOYSA-N
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Description

N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE: is a complex organic compound with a unique structure that combines a sulfonamide group and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the core purine structure. The key steps include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with dibutylsulfamoyl chloride under basic conditions.

    Coupling with the Phenyl Group: The final step involves coupling the sulfonamide intermediate with a phenylacetyl chloride derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide and purine derivatives are effective.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Materials Science: The compound’s stability and reactivity make it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, while the purine derivative can interact with nucleic acid-binding proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(DIBUTYLSULFAMOYL)PHENYL]-2-(1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE is unique due to its combination of a sulfonamide group and a purine derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H32N6O5S

Molecular Weight

504.6 g/mol

IUPAC Name

N-[4-(dibutylsulfamoyl)phenyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C23H32N6O5S/c1-5-7-13-29(14-8-6-2)35(33,34)18-11-9-17(10-12-18)25-19(30)15-28-16-24-21-20(28)22(31)27(4)23(32)26(21)3/h9-12,16H,5-8,13-15H2,1-4H3,(H,25,30)

InChI Key

LJCWTBCNMZKAHL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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